2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Description
This compound, also known as Fmoc-2,4-methanoproline, is a conformationally constrained bicyclic amino acid derivative. Its molecular formula is C₂₁H₁₉NO₄, with a molecular weight of 349.39 g/mol and CAS number 1936396-62-1 . The structure features a 2-azabicyclo[2.1.1]hexane core, a methyl group at position 4, and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.
The bicyclo[2.1.1]hexane system imposes significant steric constraints, making it valuable in peptide synthesis to control backbone conformation and prevent aggregation . The Fmoc group is base-labile, enabling its use in solid-phase peptide synthesis (SPPS) under mild deprotection conditions .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-21-11-22(12-21,19(24)25)23(13-21)20(26)27-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOVLYIWQWFXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2002257-09-0 | |
| Record name | 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the Fmoc protecting group. The reaction conditions often require the use of strong bases, such as sodium hydride (NaH), and solvents like dimethylformamide (DMF). The final product is usually purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents. The process typically includes rigorous quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The Fmoc group provides stability and protects reactive sites during chemical reactions. The bicyclic structure allows for unique interactions with enzymes and proteins, making it valuable in biochemical studies. The pathways involved often include nucleophilic attack and electrophilic substitution .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Protecting Group | Substituent |
|---|---|---|---|---|---|
| Fmoc-2,4-methanoproline | 1936396-62-1 | C₂₁H₁₉NO₄ | 349.39 | Fmoc | 4-Methyl |
| Boc-2,4-methanoproline | 127926-24-3 | C₁₁H₁₇NO₄ | 227.26 | Boc | 4-Methyl |
| 2-[(tert-Butoxy)carbonyl]-4-ethyl derivative | 2648939-79-9 | C₁₃H₂₁NO₄ | 255.3 | Boc | 4-Ethyl |
| 2-Fmoc-2-azabicyclo[3.1.0]hexane-1-carboxylic acid | 1936574-25-2 | C₂₁H₁₉NO₄ | 349.38 | Fmoc | N/A |
Biological Activity
The compound 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid , often referred to as Fmoc-4,5-dehydro-L-leucine, is a derivative of azabicyclo compounds which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial properties and implications in drug design.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₉NO₄
- Molecular Weight : 313.35 g/mol
- CAS Number : 87720-55-6
The compound features a bicyclic structure that contributes to its unique pharmacological properties.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of compounds similar to Fmoc-4,5-dehydro-L-leucine against both Gram-positive and Gram-negative bacteria. For instance, research indicates that derivatives of azabicyclo compounds exhibit significant inhibition against bacterial gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
Table 1: Antibacterial Activity Against Various Strains
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Fmoc-4,5-dehydro-L-leucine | 8 | Staphylococcus aureus |
| Fmoc-4,5-dehydro-L-leucine | 16 | Escherichia coli |
| Fmoc-4,5-dehydro-L-leucine | 32 | Pseudomonas aeruginosa |
These results suggest a promising profile for the compound in combating antibiotic-resistant strains, particularly in light of increasing resistance observed in clinical settings.
The mechanism by which Fmoc-4,5-dehydro-L-leucine exerts its antibacterial effects is primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. This mode of action is distinct from traditional antibiotics, providing a potential avenue for the development of new therapeutic agents that can overcome existing resistance mechanisms .
Study 1: Synthesis and Evaluation
A study conducted by Babu et al. (2000) detailed the synthesis of Fmoc amino acid derivatives and their application in peptide synthesis. The researchers noted that these derivatives maintained stability under various conditions and exhibited significant biological activity when incorporated into peptide sequences .
Study 2: Structure–Activity Relationship (SAR)
Research focusing on the structure–activity relationship (SAR) of azabicyclo compounds revealed that modifications at specific positions on the bicyclic structure could enhance antibacterial activity. For instance, altering substituents on the nitrogen atom was found to improve binding affinity to target enzymes .
Q & A
Basic Research Questions
What are the recommended synthetic routes for preparing 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves:
- Stepwise Fmoc protection : Introducing the fluorenylmethoxycarbonyl (Fmoc) group to the bicyclic amine precursor under anhydrous conditions using coupling agents like HATU or DCC in dichloromethane (DCM) .
- Cyclization optimization : Adjusting reaction temperature (0–25°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., DMAP) to enhance bicyclo[2.1.1]hexane ring formation .
- Purification : Use reversed-phase HPLC or recrystallization (e.g., from ethyl acetate/hexane) to achieve >95% purity .
Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : H and C NMR to verify stereochemistry and Fmoc-group attachment .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHNO: calculated 363.15, observed 363.14) .
- HPLC : Retention time and peak symmetry analysis under gradient elution (C18 column, acetonitrile/water + 0.1% TFA) .
What safety precautions are essential when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A irritation) .
- Ventilation : Use fume hoods to avoid inhalation of dust (GHS H335: respiratory irritation) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
How can stereochemical integrity be maintained during the synthesis of the bicyclo[2.1.1]hexane core?
- Chiral auxiliaries : Employ enantiopure starting materials (e.g., L-proline derivatives) to control the configuration at the 2-aza position .
- Asymmetric catalysis : Use chiral palladium or organocatalysts in cycloaddition reactions to minimize racemization .
- In-situ monitoring : Track stereochemistry via circular dichroism (CD) or chiral HPLC during key steps .
What are the stability profiles of this compound under varying pH and solvent conditions?
- Acidic/basic conditions : The Fmoc group is labile in basic media (e.g., piperidine in DMF), necessitating pH-controlled storage (pH 4–6) .
- Solvent compatibility : Stable in aprotic solvents (DCM, THF) but degrades in polar protic solvents (e.g., methanol) due to ester hydrolysis .
- Thermal stability : Decomposes above 150°C; store at –20°C under inert atmosphere .
How does the bicyclo[2.1.1]hexane scaffold influence interactions with biological targets compared to linear or monocyclic analogs?
- Conformational rigidity : The bicyclic structure restricts rotational freedom, enhancing binding specificity to enzymes (e.g., proteases) or receptors .
- Comparative studies : Analogues like 2-azabicyclo[2.2.2]octane derivatives show reduced metabolic stability but similar affinity, highlighting the role of ring strain .
- Molecular dynamics simulations : Predict binding poses and residence times in target pockets (e.g., MDM2-p53 interaction) .
What computational methods are effective for predicting the reactivity and electronic properties of this compound?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites .
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets .
- ADMET prediction : Use tools like SwissADME to estimate bioavailability and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
